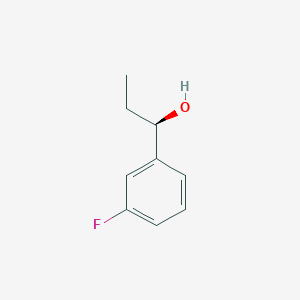
Benzenemethanol, alpha-ethyl-3-fluoro-, (alphaR)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Fluorophenyl)-1-propanol is a chiral organic compound featuring a fluorine atom attached to a phenyl ring and a hydroxyl group on a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-1-propanol typically involves the reduction of ®-1-(3-Fluorophenyl)-1-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of ®-1-(3-Fluorophenyl)-1-propanol may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired alcohol with high enantioselectivity.
Types of Reactions:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanol can be oxidized to ®-1-(3-Fluorophenyl)-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo further reduction to yield ®-1-(3-Fluorophenyl)-1-propanamine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form ®-1-(3-Fluorophenyl)-1-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: ®-1-(3-Fluorophenyl)-1-propanone
Reduction: ®-1-(3-Fluorophenyl)-1-propanamine
Substitution: ®-1-(3-Fluorophenyl)-1-chloropropane
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Fluorophenyl)-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
®-1-(3-Chlorophenyl)-1-propanol: Similar structure but with a chlorine atom instead of fluorine.
®-1-(3-Bromophenyl)-1-propanol: Similar structure but with a bromine atom instead of fluorine.
®-1-(3-Methylphenyl)-1-propanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: ®-1-(3-Fluorophenyl)-1-propanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule in various applications.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(1R)-1-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Clave InChI |
UINJQZXICQEKRH-SECBINFHSA-N |
SMILES |
CCC(C1=CC(=CC=C1)F)O |
SMILES isomérico |
CC[C@H](C1=CC(=CC=C1)F)O |
SMILES canónico |
CCC(C1=CC(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















